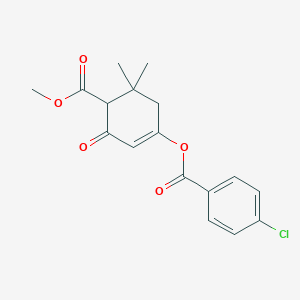![molecular formula C28H34N2 B296128 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B296128.png)
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole, also known as BDJC, is a novel compound that has gained significant attention in the field of medicinal chemistry. BDJC is a heterocyclic compound that belongs to the class of diazepino-carbazoles. The unique structural features of BDJC make it a potent candidate for various therapeutic applications, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole is not fully understood. However, studies suggest that it acts by inhibiting the activity of protein kinases, which play a critical role in cell proliferation and survival. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to exhibit various biochemical and physiological effects. Studies have shown that 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole can induce G2/M cell cycle arrest, leading to cell death. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to inhibit the growth of cancer cells by inducing autophagy, a process by which cells break down and recycle their own components. Additionally, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has been found to modulate the expression of various genes involved in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has several advantages as a research tool. It exhibits potent anticancer activity and has a unique structural scaffold that can be modified to enhance its therapeutic potential. However, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole also has limitations. Its synthesis is complex and requires multiple steps, making it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole. One of the primary areas of interest is its potential as a therapeutic agent for cancer and neurological disorders. Researchers are also exploring the use of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole as a molecular probe to study the activity of protein kinases and other cellular signaling pathways. Additionally, modifications of the 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole scaffold may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole is a novel compound with significant potential for various scientific research applications. Its unique structural features and potent anticancer activity make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole involves a multi-step process that includes cyclization, reduction, and alkylation reactions. The initial step involves the cyclization of 3-bromoaniline with cyclohexanone to form 11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole-2-carboxylic acid. This intermediate is then reduced to the corresponding alcohol, which is further alkylated with benzyl bromide to form 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole.
Scientific Research Applications
4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has shown promising results in various scientific research applications. One of the primary areas of interest is its anticancer potential. Studies have shown that 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Benzyl-11-cyclohexyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole has also been found to induce apoptosis and inhibit angiogenesis, making it a potential candidate for cancer therapy.
properties
Molecular Formula |
C28H34N2 |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
6-benzyl-14-cyclohexyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene |
InChI |
InChI=1S/C28H34N2/c1-3-9-21(10-4-1)20-29-17-8-18-30-26-16-15-23(22-11-5-2-6-12-22)19-25(26)24-13-7-14-27(29)28(24)30/h1,3-4,9-10,15-16,19,22,27H,2,5-8,11-14,17-18,20H2 |
InChI Key |
BOMULZWGJODZMX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCCN(C5C4=C3CCC5)CC6=CC=CC=C6 |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCCN(C5C4=C3CCC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)


![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)

![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)